3-(3,4-dimethylbenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
The compound 3-(3,4-dimethylbenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one features a 1,4-dihydroquinolin-4-one core substituted with a 3,4-dimethylbenzoyl group at position 3 and a 3-methoxybenzyl group at position 1. This structure combines a planar aromatic system with electron-donating (methoxy) and sterically bulky (dimethylbenzoyl) substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-(3,4-dimethylbenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-17-11-12-20(13-18(17)2)25(28)23-16-27(15-19-7-6-8-21(14-19)30-3)24-10-5-4-9-22(24)26(23)29/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWISHRNLNVWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylbenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-keto ester in the presence of a strong acid.
Introduction of the Dimethylbenzoyl Group: The dimethylbenzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline core reacts with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxyphenylmethyl Group: The methoxyphenylmethyl group can be attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylbenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens (for electrophilic substitution) and nucleophiles like amines or thiols (for nucleophilic substitution) are used under appropriate conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-(3,4-Dimethylbenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylbenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Table 1: Structural Analogs of 3-(3,4-Dimethylbenzoyl)-1-[(3-Methoxyphenyl)methyl]-1,4-Dihydroquinolin-4-one
Structural and Functional Differences
Substituent Effects: The 3,4-dimethylbenzoyl group in the target compound introduces steric bulk and lipophilicity, contrasting with the 3,4-dimethoxybenzoyl group in C567-0871, which offers greater electron-donating capacity . 4k () incorporates an amino group, improving solubility but reducing metabolic stability compared to alkyl or aryl substituents .
Synthetic Routes: The target compound likely follows a pathway similar to 3-aroyl-quinolin-4-one derivatives (), involving cyclization of propenylamino benzoic esters and subsequent N-alkylation . C567-0871 and analogs use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions, as seen in .
Pharmacological Implications
- C567-0871: The dimethoxy groups may enhance binding to ATP pockets in kinases, while the dihydroquinolinone core stabilizes interactions via π-π stacking .
- 3-Aroyl-quinolin-4-ones: Antimicrobial activity correlates with electron-withdrawing substituents (e.g., 4-Cl), suggesting the target compound’s dimethyl group may reduce potency compared to chloro analogs .
- 4k: The amino group confers cytotoxicity against cancer cells, a feature absent in the target compound due to its lack of polar substituents .
Biological Activity
The compound 3-(3,4-dimethylbenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one (CAS Number: 866864-86-0) is a derivative of dihydroquinoline and has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure
The molecular structure of the compound is characterized by a dihydroquinoline core with various substituents that may influence its biological properties. The structural formula can be represented as follows:
Antiproliferative Activity
Recent studies have demonstrated that derivatives of dihydroquinoline exhibit significant antiproliferative effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in vitro.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit 50% of cell proliferation, showcasing the compound's effectiveness across different cancer types.
The mechanism by which this compound exerts its antiproliferative effects appears to involve the inhibition of key signaling pathways associated with cell growth and survival. Studies suggest that it may act through:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein kinases that are crucial for cancer cell proliferation.
- Induction of Apoptosis : Evidence indicates that the compound may promote programmed cell death in cancer cells, enhancing its therapeutic potential.
Case Studies
One notable study involved the synthesis and evaluation of several dihydroquinoline derivatives, including our compound. The research highlighted its ability to induce apoptosis in MCF-7 cells through the activation of caspase pathways, providing a mechanistic insight into its anticancer properties.
Case Study: In Vitro Evaluation
In vitro experiments conducted on MCF-7 cells revealed that treatment with the compound led to:
- Increased Caspase-3 Activity : Indicative of apoptosis.
- Cell Cycle Arrest : Observed at the G2/M phase, suggesting interference with cell division.
Additional Biological Activities
Beyond its antiproliferative effects, preliminary studies have hinted at other potential biological activities:
- Antioxidant Properties : The compound may exhibit scavenging activity against free radicals.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation markers in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
